molecular formula C12H16F2O2 B7995314 2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol

2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol

Cat. No.: B7995314
M. Wt: 230.25 g/mol
InChI Key: BULJFZCRKVQGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol is an organic compound characterized by the presence of a difluoromethoxyphenyl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol typically involves the reaction of 3,4-difluoro-5-methoxyphenylboronic acid with a suitable pentanol derivative under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets. The difluoromethoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluoro-5-methoxyphenyl)-2-pentanol is unique due to its specific combination of a difluoromethoxyphenyl group with a pentanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(3,4-difluoro-5-methoxyphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-4-5-12(2,15)8-6-9(13)11(14)10(7-8)16-3/h6-7,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULJFZCRKVQGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=C(C(=C1)F)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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